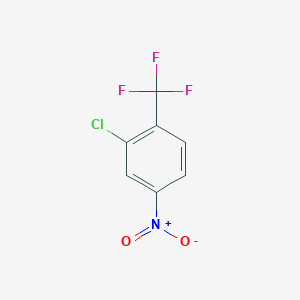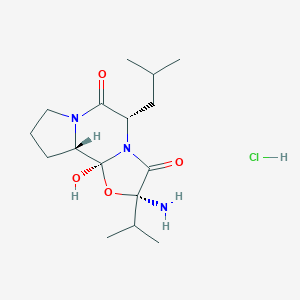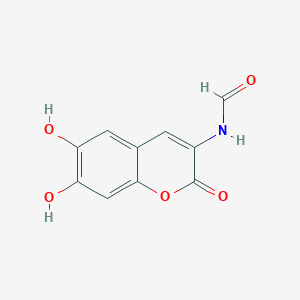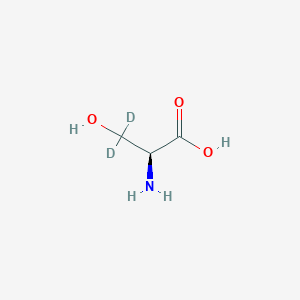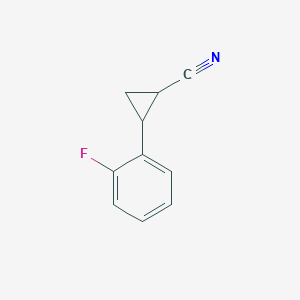
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as FCPCN and has a molecular formula of C10H8FN. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether.
Mécanisme D'action
The mechanism of action of FCPCN is not fully understood. However, studies have shown that it can interact with various biological targets such as enzymes, receptors, and ion channels. It is believed that FCPCN can inhibit the activity of certain enzymes and receptors, leading to the modulation of various physiological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that FCPCN can have various biochemical and physiological effects depending on the target it interacts with. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. FCPCN has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
FCPCN has several advantages and limitations for lab experiments. One of the advantages is its high reactivity, which makes it a useful reagent for the preparation of various compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the lab. However, one of the limitations is its toxicity, which requires caution when handling and disposing of the compound.
Orientations Futures
There are several future directions for the study of FCPCN. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the synthesis of novel materials using FCPCN as a building block. Additionally, the development of new synthetic methods for the preparation of FCPCN and its derivatives is another possible future direction.
Méthodes De Synthèse
The synthesis of FCPCN involves the reaction of 2-fluorobenzyl bromide with cyclopropanecarbonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through distillation.
Applications De Recherche Scientifique
FCPCN has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FCPCN has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, FCPCN has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, FCPCN has been used as a reagent for the preparation of various compounds with diverse chemical structures.
Propriétés
Numéro CAS |
149438-27-7 |
|---|---|
Nom du produit |
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) |
Formule moléculaire |
C10H8FN |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5H2 |
Clé InChI |
KZHGWSPNCHGZSX-UHFFFAOYSA-N |
SMILES |
C1C(C1C2=CC=CC=C2F)C#N |
SMILES canonique |
C1C(C1C2=CC=CC=C2F)C#N |
Synonymes |
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



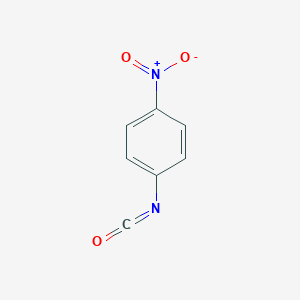
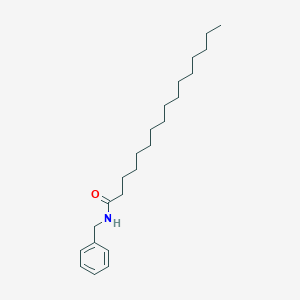
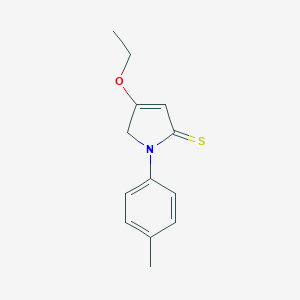
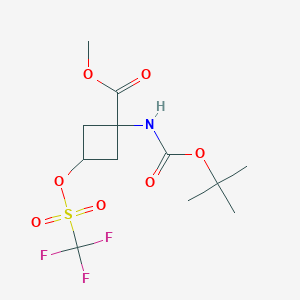
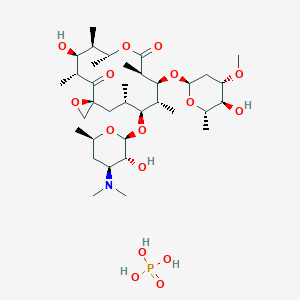
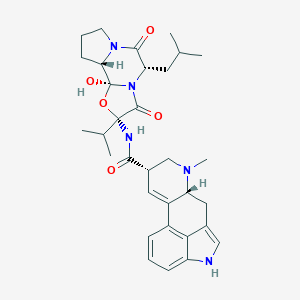
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)

